molecular formula C25H19N3O2 B065670 2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine CAS No. 185346-09-2

2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

Cat. No. B065670
CAS RN: 185346-09-2
M. Wt: 393.4 g/mol
InChI Key: BZSJUFJXCHHRHW-LUKWVAJMSA-N
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Description

“2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine” is a chiral nitrogen ligand used for enantioselective synthesis .


Synthesis Analysis

The synthesis of this compound involves the use of copper-catalyzed reactions . The compound is purified by recrystallization upon cooling from hot ethanol .


Molecular Structure Analysis

The empirical formula of the compound is C25H19N3O2 and it has a molecular weight of 393.44 . The SMILES string representation is C1[C@H]2OC(=N[C@H]2c3ccccc13)c4cccc(n4)C5=N[C@@H]6C@@HO5 .


Chemical Reactions Analysis

The compound is involved in the synthesis of chiral ruthenium (II)-pybox complexes for use as intramolecular C-H amination catalysts . It is also used in the synthesis of bis(oxazolinyl_pyridine-scandium (III) triflate complex catalyst for enantioselective addition of pyrroles to indoles .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 276-281 °C . Its optical activity is -375° (c = 1 in dichloromethane (typical)) . The compound has a density of 1.5±0.1 g/mL .

Safety And Hazards

The compound has a signal word of “Warning”. The precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) . The hazard statement is H302 (Harmful if swallowed) .

properties

IUPAC Name

(3aR,8bS)-2-[6-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]pyridin-2-yl]-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O2/c1-3-8-16-14(6-1)12-20-22(16)27-24(29-20)18-10-5-11-19(26-18)25-28-23-17-9-4-2-7-15(17)13-21(23)30-25/h1-11,20-23H,12-13H2/t20-,21-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSJUFJXCHHRHW-LUKWVAJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=NC6C(O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=NC(=CC=C4)C5=N[C@@H]6[C@H](O5)CC7=CC=CC=C67
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442926
Record name (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

CAS RN

185346-09-2
Record name (3aS,8aR,3a'S,8a'R)-2,2'-(Pyridine-2,6-diyl)bis(8,8a-dihydro-3aH-indeno[1,2-d][1,3]oxazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 185346-09-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Reactant of Route 2
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Reactant of Route 3
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Reactant of Route 4
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Reactant of Route 5
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine
Reactant of Route 6
2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine

Q & A

Q1: How does indane-pybox interact with silver(I) ions, and what types of complexes are formed?

A1: Indane-pybox acts as a bidentate ligand, coordinating to silver(I) ions through the nitrogen atoms of the pyridine ring and one of the oxazoline rings. This interaction leads to the formation of both mononuclear and dinuclear silver(I) complexes. [] The exact structure of the complex depends on factors such as the counterion present and the molar ratio of silver salt to indane-pybox used during synthesis. For example, the reaction of AgCF3SO3 with indane-pybox in a 1:1 ratio yields the mononuclear complex [Ag(indane-pybox)2][BF4], while a 1:2 ratio leads to the dinuclear species [Ag2(indane-pybox)3][CF3SO3]2. [] The structures of these complexes were confirmed by single-crystal X-ray diffraction analysis and solution-state NMR studies. []

Q2: Were the synthesized silver(I)-indane-pybox complexes tested for catalytic activity, and what were the results?

A2: Yes, the dinuclear silver(I) complex [Ag2(indane-pybox)3][CF3SO3]2 was investigated as a potential catalyst for the asymmetric addition of phenylacetylene to N-benzylideneaniline. [] Unfortunately, the complex showed limited catalytic activity in this reaction, suggesting that further optimization of the reaction conditions or exploration of alternative substrates may be necessary to achieve significant enantioselectivity. []

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